Cyclohexanamine, N-(1-ethylpropylidene)-
CAS No.: 6125-73-1
Cat. No.: VC19711109
Molecular Formula: C11H21N
Molecular Weight: 167.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6125-73-1 |
---|---|
Molecular Formula | C11H21N |
Molecular Weight | 167.29 g/mol |
IUPAC Name | N-cyclohexylpentan-3-imine |
Standard InChI | InChI=1S/C11H21N/c1-3-10(4-2)12-11-8-6-5-7-9-11/h11H,3-9H2,1-2H3 |
Standard InChI Key | HLLIMVQANSQDRE-UHFFFAOYSA-N |
Canonical SMILES | CCC(=NC1CCCCC1)CC |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Architecture
The systematic IUPAC name for this compound is N-cyclohexylpentan-3-imine, denoting a cyclohexyl group attached to the nitrogen of a pentan-3-imine backbone . Its structure (Fig. 1) consists of a six-membered cyclohexane ring connected to a five-carbon chain with an imine functional group () at the third position. The SMILES notation confirms this arrangement, highlighting the branching at the imine nitrogen .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | PubChem | |
Molecular Weight | 167.29 g/mol | PubChem |
XLogP3 | 2.8 | PubChem |
Rotatable Bond Count | 3 | PubChem |
Topological Polar SA | 12.4 Ų | PubChem |
Spectroscopic and Stereochemical Features
The compound’s 3D conformation (PubChem CID 80209) reveals a non-planar geometry due to steric hindrance between the cyclohexyl group and the ethyl branches on the imine . Computational models predict a chair conformation for the cyclohexane ring, minimizing torsional strain. The absence of defined stereocenters () indicates no inherent chirality, simplifying synthetic pathways .
Synthesis and Industrial Production
Mechanistic Pathways for Imine Formation
While no direct synthesis protocols for are publicly documented, imine synthesis generally follows the condensation of primary amines with ketones under dehydrating conditions :
For this compound, cyclohexylamine likely reacts with pentan-3-one in the presence of acid catalysts (e.g., ) or molecular sieves to drive equilibrium toward imine formation .
Comparative Analysis with Patent CN103435494A
Parameter | Patent CN103435494A | Theoretical Imine Synthesis |
---|---|---|
Catalyst | Pd/C or Pt/C | Acid catalysts (e.g., H⁺) |
Temperature | 30–150°C | 80–120°C |
Pressure | 0.5–5 MPa | Ambient |
Solvent | Methanol/Ethanol | Toluene/THF |
Physicochemical and Computational Properties
Lipophilicity and Solubility Profiles
The compound’s computed value of 2.8 predicts moderate lipid solubility, aligning with its two hydrophobic alkyl chains . A polar surface area of 12.4 Ų suggests limited aqueous solubility, necessitating organic solvents for laboratory handling. These traits position it as a potential intermediate in hydrophobic drug synthesis or polymer crosslinking.
Thermodynamic and Kinetic Stability
With a heavy atom count of 12 and zero formal charges, the molecule exhibits moderate thermodynamic stability . The rotatable bond count (3) implies conformational flexibility, which may necessitate stabilization via steric hindrance or crystal packing in solid-state applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume